Egfr-IN-26 -

Egfr-IN-26

Catalog Number: EVT-12555588
CAS Number:
Molecular Formula: C29H34N6O3
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-26 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an epidermal growth factor receptor inhibitor. This compound is part of a broader class of compounds designed to target and inhibit the activity of the epidermal growth factor receptor, which is implicated in various cancers. The development of Egfr-IN-26 is rooted in the need for more effective therapeutic agents against tumors that exhibit overexpression or mutation of the epidermal growth factor receptor.

Source

The compound was synthesized and characterized in a study focused on developing novel inhibitors for the epidermal growth factor receptor. The synthesis involved various organic reactions and methodologies aimed at optimizing the compound's efficacy and specificity against the target receptor .

Classification

Egfr-IN-26 falls under the category of small molecule inhibitors, specifically designed to interfere with the signaling pathways mediated by the epidermal growth factor receptor. These inhibitors are crucial in cancer therapy, particularly for non-small cell lung cancer and other malignancies associated with aberrant epidermal growth factor receptor signaling.

Synthesis Analysis

Methods

The synthesis of Egfr-IN-26 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo multiple reactions including nucleophilic substitutions and cyclization.
  2. Reagents: Various reagents such as bases, acids, and catalysts are employed to facilitate the reactions.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography and recrystallization to ensure high purity levels.

Technical Details

The specific synthetic route for Egfr-IN-26 includes:

  • Formation of key intermediates through controlled reactions.
  • Use of machine learning algorithms to predict optimal reaction conditions and yield improvements.
  • Characterization of the final product using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm structure and purity .
Molecular Structure Analysis

Structure

Egfr-IN-26 has a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the epidermal growth factor receptor. The structural formula reveals a multi-ring system with substituents that are essential for its biological activity.

Data

  • Molecular Formula: CxHyNz (exact values depend on specific substitutions)
  • Molecular Weight: Approximately 400 g/mol (specific value may vary based on substituents)
  • 3D Structure Visualization: Computational modeling tools can be used to visualize the binding conformation within the epidermal growth factor receptor active site.
Chemical Reactions Analysis

Reactions

Egfr-IN-26 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Nucleophilic Substitution Reactions: Key to forming various functional groups in the compound.
  2. Deprotonation Reactions: Important for enhancing nucleophilicity during synthesis.
  3. Binding Interactions: In biological systems, Egfr-IN-26 engages in reversible binding with the epidermal growth factor receptor, inhibiting its activity.

Technical Details

The kinetics of these reactions can be studied using spectroscopic methods to measure reaction rates and equilibrium constants, providing insights into the efficiency of Egfr-IN-26 as an inhibitor.

Mechanism of Action

Process

The mechanism by which Egfr-IN-26 exerts its effects involves:

  1. Binding Affinity: The compound binds to specific sites on the epidermal growth factor receptor, preventing ligand-induced activation.
  2. Signal Transduction Inhibition: By blocking receptor activation, Egfr-IN-26 disrupts downstream signaling pathways that promote cell proliferation and survival.

Data

Studies have shown that Egfr-IN-26 demonstrates significant inhibition of cell proliferation in cancer cell lines expressing mutant forms of the epidermal growth factor receptor, with IC50 values indicating potent activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in common organic solvents; solubility in water may vary based on substituents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of small molecule inhibitors, including potential interactions with nucleophiles or electrophiles during biological assays.
Applications

Egfr-IN-26 has significant potential applications in scientific research and drug development:

  1. Cancer Therapy: As an inhibitor of the epidermal growth factor receptor, it is being explored for treating various cancers, particularly those resistant to existing therapies.
  2. Research Tool: Used in laboratory studies to elucidate signaling pathways involving the epidermal growth factor receptor and assess cellular responses to inhibition.

Properties

Product Name

Egfr-IN-26

IUPAC Name

N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxypyridin-3-yl)pyridine-4-carboxamide

Molecular Formula

C29H34N6O3

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C29H34N6O3/c1-29(2,37)18-35-25-6-5-20(19-9-13-34(3)14-10-19)15-24(25)32-28(35)33-27(36)21-7-12-31-23(16-21)22-17-30-11-8-26(22)38-4/h5-8,11-12,15-17,19,37H,9-10,13-14,18H2,1-4H3,(H,32,33,36)

InChI Key

CZLZIJCQAQKFQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C2=C(C=C(C=C2)C3CCN(CC3)C)N=C1NC(=O)C4=CC(=NC=C4)C5=C(C=CN=C5)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.